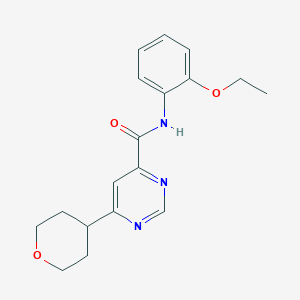

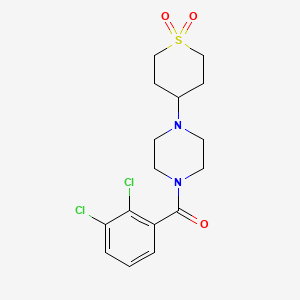

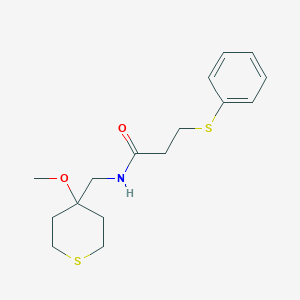

![molecular formula C13H11Cl2N5O B3014680 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 890896-28-3](/img/structure/B3014680.png)

2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol” belongs to a class of organic compounds known as phenylimidazoles . It is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in addition to a primary amine . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of similar compounds was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized using spectral and elemental analyses .Scientific Research Applications

Chemical Synthesis and Characterization

- Synthesis of Novel Compounds : Research has focused on synthesizing novel derivatives of pyrazolo[3,4-d]pyrimidines, which includes compounds similar to 2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol. These studies primarily explore various synthetic routes and chemical reactions to create new compounds for potential applications in drug discovery and materials science (Rahmouni et al., 2014).

Biological Evaluation and Potential Therapeutic Applications

Anticancer Properties : Several studies have synthesized and evaluated pyrazolo[3,4-d]pyrimidine derivatives, focusing on their anticancer activities. These investigations assess the cytotoxicity of these compounds against various cancer cell lines, with some demonstrating significant anticancer potential (Kandeel et al., 2012).

Antimicrobial Activity : Research also includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their antimicrobial properties. Some synthesized compounds have shown good to excellent antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Hafez et al., 2016).

Anti-inflammatory and Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anti-inflammatory properties, specifically targeting enzymes like 5-lipoxygenase. These studies contribute to understanding the therapeutic potential of these compounds in treating inflammatory diseases (Rahmouni et al., 2016).

Structural and Physical Chemistry

- Crystallography and Molecular Structure : Investigations into the molecular structure and crystallography of N-substituted pyrazolo[3,4-d]pyrimidine derivatives provide insights into their physical and chemical properties. This research aids in understanding the interaction mechanisms and stability of these compounds, which is crucial for their potential applications (Trilleras et al., 2008).

Mechanism of Action

Target of Action

Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to inhibit dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .

Mode of Action

It is known that pyridopyrimidine derivatives inhibit dhfr with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical Pathways

The inhibition of DHFR by this compound affects the synthesis of pyrimidine and purine . This leads to a halt in the synthesis of RNA and DNA, which can result in the death of cancer cells

Result of Action

The primary result of the action of this compound is the inhibition of RNA and DNA synthesis due to the reduction in the quantity of tetrahydrofolate . This can lead to the death of cancer cells .

Future Directions

properties

IUPAC Name |

2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N5O/c14-10-2-1-8(5-11(10)15)20-13-9(6-19-20)12(16-3-4-21)17-7-18-13/h1-2,5-7,21H,3-4H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTXDLKWVGDWCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCO)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

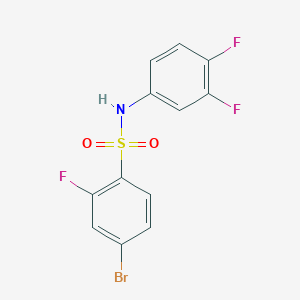

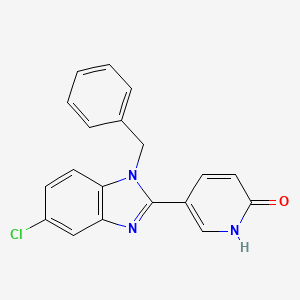

![6,9-Dioxa-2-azaspiro[4.5]decane-7-carboxylic acid;hydrochloride](/img/structure/B3014598.png)

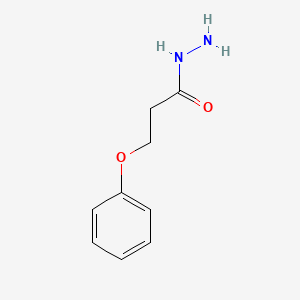

![[2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B3014608.png)

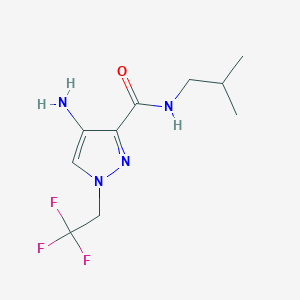

![2-(2-chlorophenyl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B3014609.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3014615.png)